molecular formula C15H11BrN2O4 B14317959 N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide CAS No. 112828-32-7

N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B14317959
CAS No.: 112828-32-7
M. Wt: 363.16 g/mol
InChI Key: XVDZHAUKTVBSPP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide: is a chemical compound with the molecular formula C15H11BrN2O3. This compound is known for its unique structural features, which include a bromophenyl group, a nitrophenyl group, and a hydroxy group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3-nitrobenzaldehyde.

    Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to form amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as sodium methoxide, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
  • N-(4-Methylphenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
  • N-(4-Fluorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis.

Properties

CAS No.

112828-32-7

Molecular Formula

C15H11BrN2O4

Molecular Weight

363.16 g/mol

IUPAC Name

N-(4-bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H11BrN2O4/c16-12-5-7-13(8-6-12)17(20)15(19)9-4-11-2-1-3-14(10-11)18(21)22/h1-10,20H

InChI Key

XVDZHAUKTVBSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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